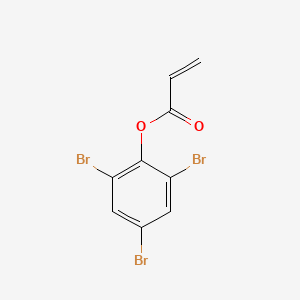

2,4,6-Tribromophenyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVUQQHXLTOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063158 | |

| Record name | 2,4,6-Tribromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3741-77-3 | |

| Record name | 2,4,6-Tribromophenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4,6-Tribromophenyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-Tribromophenyl acrylate, a brominated acrylate monomer with applications in the development of high refractive index polymers.[1][2] This document details the experimental protocol for its preparation via esterification, along with a thorough description of the analytical techniques used to confirm its structure and purity.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3741-77-3 | [3][4] |

| Molecular Formula | C₉H₅Br₃O₂ | [3][5] |

| Molecular Weight | 384.85 g/mol | [3] |

| Melting Point | 76-80 °C | [4][6] |

| Appearance | White to Almost white powder to crystalline | [6] |

| Purity | >98.0% (GC) | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 2,4,6-Tribromophenol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

2,4,6-Tribromophenol (TBP)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-Tribromophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to obtain pure this compound.[3]

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data

The expected spectroscopic data for this compound is summarized in Table 2.

| Technique | Expected Peaks/Signals |

| FTIR (cm⁻¹) | ~1730 (C=O stretch of ester), ~1635 (C=C stretch of acrylate), ~1200 & ~1100 (C-O stretch of ester), C-H stretches from the vinyl group, and aromatic C-Br stretches. |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (singlet or two doublets), three vinyl protons (doublet of doublets for each, characteristic splitting pattern for an acrylate). |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~164 ppm), vinyl carbons (~128-132 ppm), aromatic carbons (signals will be split due to bromine substitution). |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at ~383/385/387/389 due to bromine isotopes). |

Detailed Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the broad O-H stretch from the starting material, 2,4,6-Tribromophenol, and the appearance of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ characteristic of the newly formed ester. Additionally, characteristic peaks for the acrylate C=C bond and C-O ester linkages will be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the acrylate vinyl protons, typically observed as three distinct multiplets in the region of 5.8-6.5 ppm. The aromatic protons of the tribromophenyl group are expected to appear as a singlet or as two doublets, depending on the symmetry, in the aromatic region.

-

¹³C NMR: The carbon NMR will show a peak for the ester carbonyl carbon around 164 ppm. The two vinyl carbons of the acrylate group will have distinct signals, as will the carbons of the aromatic ring, with their chemical shifts influenced by the bromine substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Characterization Logic

The following diagram illustrates the logical relationship between the characterization techniques used to confirm the identity and purity of the final product.

Caption: Logical flow of analytical techniques for product characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. 2,4,6-Tribromophenyl methacrylate | C10H7Br3O2 | CID 3084670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. This compound | 3741-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to 2,4,6-Tribromophenyl Acrylate: Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 2,4,6-Tribromophenyl acrylate (TBPA), a significant monomer in materials science. Primarily utilized in the synthesis of polymers with high refractive indices and as a flame retardant, its characteristics are of considerable interest to researchers in polymer chemistry and materials development. This document summarizes its key properties, outlines representative experimental protocols for its synthesis and polymerization, and presents a visual workflow of these processes. It is important to note that extensive literature on the biological activity or its involvement in signaling pathways is not available, reflecting its primary application in industrial material synthesis rather than drug development.

Introduction

This compound (CAS No: 3741-77-3) is a brominated aromatic acrylate monomer.[1][2] Its chemical structure, featuring a tribrominated phenyl group attached to an acrylate moiety, imparts unique properties to the polymers derived from it. The high bromine content contributes to its effectiveness as a flame retardant, while the aromatic ring influences the refractive index and thermal stability of the resulting polymers.[3] This guide serves as a centralized resource for the essential technical data and procedural outlines relevant to the handling and application of this compound in a research and development setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅Br₃O₂ | [4][5][6] |

| Molecular Weight | 384.85 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 76.0 to 80.0 °C | [6][7][8] |

| Boiling Point | 380.8 °C at 760 mmHg (Predicted) | [4][9] |

| Density | 2.055 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | ~1.60 (for polymers derived from it) | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [9] |

| CAS Number | 3741-77-3 | [4][5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,4,6-tribromophenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

2,4,6-tribromophenol

-

Acryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Hydroquinone (as a polymerization inhibitor)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,4,6-tribromophenol and a small amount of hydroquinone. Anhydrous dichloromethane is added to dissolve the solids. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[10]

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the vinylic protons of the acrylate group (typically in the range of 5.8-6.5 ppm) and the aromatic proton(s) of the tribromophenyl ring.

-

¹³C NMR: The spectrum should reveal the carbonyl carbon of the ester, the vinylic carbons, and the carbons of the aromatic ring.[11][12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

Free-Radical Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound).

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Anhydrous toluene or another suitable solvent

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: The monomer and initiator (typically 0.1-1 mol% relative to the monomer) are dissolved in anhydrous toluene in a Schlenk flask.

-

Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: The flask is then placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours).

-

Precipitation: After cooling to room temperature, the viscous polymer solution is slowly added to a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven to a constant weight.[1][16]

Visualized Workflows

As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the general experimental workflows for its synthesis and subsequent polymerization.

Reactivity and Applications

This compound is a chemically stable solid under normal conditions but is incompatible with polymerization initiators unless polymerization is intended.[2][17] The acrylate group is susceptible to radical polymerization, making it a valuable monomer for creating polymers with specific properties.

The primary applications of poly(this compound) and its copolymers stem from the properties imparted by the tribromophenyl group:

-

High Refractive Index Polymers: The presence of the bulky and electron-rich tribrominated phenyl group contributes to a high refractive index in the resulting polymers, making them suitable for optical applications.[2]

-

Flame Retardants: The high bromine content allows these polymers to be used as reactive flame retardants, where the monomer is incorporated into the polymer backbone, reducing the likelihood of leaching compared to additive flame retardants.[3]

Conclusion

This compound is a specialized monomer with well-defined physical properties that make it suitable for high-performance material applications. While detailed, peer-reviewed synthesis and polymerization protocols are not widely disseminated, this guide provides a foundational understanding based on established chemical principles. The lack of data on its biological activity suggests its use is firmly rooted in materials science rather than the life sciences. The provided workflows offer a clear visual representation of the key steps involved in its synthesis and polymerization, serving as a useful reference for researchers in the field.

References

- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. specialchem.com [specialchem.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 3741-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. US5637662A - Process for the continuous bulk production of acrylic polymers - Google Patents [patents.google.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. reddit.com [reddit.com]

- 10. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. azom.com [azom.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 17. specialchem.com [specialchem.com]

2,4,6-Tribromophenyl Acrylate (CAS 3741-77-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Tribromophenyl acrylate (TBPA), a brominated acrylic monomer with significant applications in materials science. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an exploration of its potential toxicological pathways based on current understanding of brominated flame retardants.

Core Data and Properties

This compound is a white crystalline solid primarily utilized as a reactive flame retardant in the synthesis of various polymers. Its high bromine content contributes to the flame-retardant properties of the resulting materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 3741-77-3 | [1][2] |

| Molecular Formula | C₉H₅Br₃O₂ | [1][2] |

| Molecular Weight | 384.85 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 78-79 °C | [1] |

| Boiling Point | 380.8 °C at 760 mmHg | [1] |

| Density | 2.1 g/cm³ | [1] |

| Flash Point | 184.1 °C | [1] |

| Refractive Index | 1.611 | [1] |

| Solubility | Soluble in toluene | Kowa American Corporation |

| Purity | >98.0% (GC) | [2] |

Spectral Data

| Spectrum | Prediction |

| ¹H NMR | Predicted spectra are available through chemical databases. |

| ¹³C NMR | Predicted spectra are available through chemical databases. |

Experimental Protocols

This section details the experimental procedures for the synthesis and polymerization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,4,6-tribromophenol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

References

An In-Depth Technical Guide to the Molecular Structure of 2,4,6-Tribromophenyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,4,6-Tribromophenyl acrylate. The information is curated for professionals in research and development who require detailed chemical data.

Molecular Structure and Properties

This compound is a brominated aromatic acrylate monomer. Its core structure consists of a phenyl ring substituted with three bromine atoms at positions 2, 4, and 6, and an acrylate group attached via an ester linkage. This substitution pattern significantly influences the molecule's chemical and physical properties.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Br₃O₂ | [1][2] |

| Molecular Weight | 384.85 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 76.0 - 80.0 °C | [3][4] |

| Boiling Point | 380.8 °C at 760 mmHg | [3] |

| Density | 2.055 g/cm³ | [3] |

| SMILES | C=CC(=O)Oc1c(Br)cc(Br)cc1Br | [1][2] |

| InChI Key | CNLVUQQHXLTOTC-UHFFFAOYSA-N | [2][5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of 2,4,6-tribromophenol with acryloyl chloride. This reaction is a standard method for producing phenyl acrylates.

Experimental Protocol: Esterification of 2,4,6-Tribromophenol

Materials:

-

2,4,6-Tribromophenol

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-tribromophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | s | 2H | Aromatic protons (H-3, H-5) |

| ~ 6.6 | dd | 1H | Vinylic proton (trans to C=O) |

| ~ 6.3 | dd | 1H | Vinylic proton (geminal) |

| ~ 6.1 | dd | 1H | Vinylic proton (cis to C=O) |

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O (ester) |

| ~ 146 | C-O (aromatic) |

| ~ 135 | C-H (aromatic) |

| ~ 133 | =CH₂ (vinylic) |

| ~ 129 | =CH (vinylic) |

| ~ 120 | C-Br (aromatic) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | =C-H stretch (vinylic and aromatic) |

| ~ 1740 | C=O stretch (ester) |

| ~ 1635 | C=C stretch (vinylic) |

| ~ 1550, 1470 | C=C stretch (aromatic) |

| ~ 1180 | C-O stretch (ester) |

| ~ 870 | C-H bend (aromatic) |

| Below 700 | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z 382, 384, 386, and 388, corresponding to the isotopic distribution of bromine. Key fragmentation patterns would likely involve the loss of the acrylate group and subsequent fragmentation of the tribromophenyl moiety.

Molecular Structure Visualization

The 2D molecular structure of this compound can be represented using the following DOT script.

Caption: 2D structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement of this compound in signaling pathways. Its precursor, 2,4,6-tribromophenol, is known to be an environmental pollutant with documented toxicity to aquatic organisms.[6] The introduction of the acrylate group may alter its biological profile, but further research is required to elucidate its specific effects. Professionals in drug development should consider the potential toxicity inherited from the tribromophenol moiety.

Conclusion

This technical guide provides a detailed summary of the molecular structure, properties, and a plausible synthesis protocol for this compound. While comprehensive physicochemical data is available, further experimental work is needed to fully characterize its spectroscopic properties and to investigate its biological activity and potential applications. The provided information serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. specialchem.com [specialchem.com]

- 5. Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]

- 6. Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2,4,6-Tribromophenyl Acrylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,4,6-Tribromophenyl acrylate (TBrPA), a halogenated aromatic acrylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and analysis based on the spectral characteristics of structurally similar compounds. The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

This compound is a solid organic compound with the molecular formula C₉H₅Br₃O₂ and a molecular weight of 384.85 g/mol .[1][2] Its structure consists of a tribrominated phenyl group attached to an acrylate moiety through an ester linkage. The presence of both an aromatic ring and a reactive acrylate group makes it a molecule of interest in polymer chemistry and material science. Physical properties include a melting point in the range of 76-80°C.[1][3]

Spectral Data Summary

The following tables summarize the expected and predicted spectral data for this compound. These values are derived from computational predictions and analysis of spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Protons (CH₂=CH) | 6.0 - 6.6 | Multiplet | |

| Aromatic Protons (Ar-H) | 7.8 - 8.0 | Singlet |

Note: The chemical shifts of the vinyl protons are influenced by the electron-withdrawing nature of the carbonyl group. The two aromatic protons are chemically equivalent and are expected to appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 163 - 165 |

| Vinylic Carbons (CH₂=CH) | 128 - 135 |

| Aromatic Carbons (C-Br) | 118 - 125 |

| Aromatic Carbon (C-O) | 145 - 148 |

| Aromatic Carbons (C-H) | 133 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C=C Stretch (Alkene) | 1630 - 1650 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

| =C-H Bending (Alkene) | 900 - 1000 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| Ar-H Bending | 800 - 850 | Strong |

Note: The presence of the tribromophenyl group significantly influences the fingerprint region of the IR spectrum.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 381.7834 |

| [M+H]⁺ | 382.7913 |

| [M+Na]⁺ | 404.7732 |

Note: The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic cluster of peaks for the molecular ion and its fragments.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or injected via a liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adducts. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualizations

Chemical Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectral analysis.

Hypothetical Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry can provide valuable structural information. A possible fragmentation pathway for this compound is outlined below.

References

In-depth Technical Guide: Thermal Stability of 2,4,6-Tribromophenyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tribromophenyl Acrylate (TBPA) monomer and its polymerized form. Due to the limited availability of direct and extensive research on the thermal properties of this specific monomer, this guide synthesizes available data, outlines relevant experimental protocols, and provides logical frameworks for understanding its thermal behavior.

Introduction to this compound (TBPA)

This compound is a brominated aromatic acrylate monomer. Its chemical structure, featuring a tribrominated phenyl group attached to an acrylate moiety, imparts unique properties to the resulting polymers. Notably, it is utilized in the formulation of polymers with a high refractive index.[1] The presence of bromine atoms also suggests its potential application as a reactive flame retardant, where the monomer is chemically incorporated into the polymer backbone.

Physicochemical Properties of TBPA Monomer

A summary of the known physical and chemical properties of the this compound monomer is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₃O₂ | ECHEMI |

| Molecular Weight | 384.85 g/mol | ECHEMI |

| Appearance | White to off-white crystalline powder | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 76.0 to 80.0 °C | |

| Boiling Point | 380.8 °C at 760 mmHg | ECHEMI |

| Density | 2.1 g/cm³ | ECHEMI |

Table 1: Physicochemical Properties of this compound Monomer

Thermal Stability of this compound Monomer

The acrylate group is susceptible to polymerization at elevated temperatures, and the presence of bromine atoms may influence the decomposition pathways. It is crucial for researchers working with this monomer to conduct their own thermal analysis to determine its precise decomposition profile under their specific experimental conditions.

Thermal Stability of Poly(this compound) and its Copolymers

Research has been conducted on the copolymerization of this compound with divinylbenzene, followed by thermogravimetric analysis of the resulting copolymers. This provides the most direct insight currently available into the thermal stability of polymers incorporating the TBPA monomer.

While the full quantitative data from this specific study is not publicly accessible, the general findings from the analysis of copolymers containing halogenated phenyl acrylates indicate that the introduction of such monomers can enhance the thermal stability of the resulting polymer. The bulky, bromine-containing aromatic side groups can increase the polymer's rigidity and require higher energy for decomposition.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments relevant to assessing the thermal stability of this compound and its polymers. These protocols are based on standard practices for the analysis of acrylate monomers and polymers.

Synthesis of this compound

The synthesis of acrylate monomers from phenols is a well-established chemical transformation. A general workflow for the synthesis of this compound is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-tribromophenol and a suitable base (e.g., triethylamine, 1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane).

-

Addition of Acryloyl Chloride: Cool the solution in an ice bath (0 °C). Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Polymerization of this compound

A general workflow for the free-radical polymerization of this compound is presented below.

Caption: General workflow for the free-radical polymerization of TBPA.

Detailed Methodology:

-

Reaction Setup: Dissolve this compound and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) in a suitable solvent (e.g., toluene, dioxane) in a reaction vessel.

-

Degassing: Degas the solution by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the mixture.

-

Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere and stir for a predetermined time (e.g., 12-24 hours).

-

Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

-

Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

Thermogravimetric Analysis (TGA)

The following diagram illustrates the logical workflow for conducting a TGA experiment.

Caption: Logical workflow for a Thermogravimetric Analysis experiment.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer or polymer into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the pan in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature to obtain the TGA curve. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

The logical workflow for a DSC experiment is outlined below.

References

Solubility of 2,4,6-Tribromophenyl Acrylate in Organic Solvents: A Technical Guide

This technical guide provides an overview of the known solubility of 2,4,6-Tribromophenyl acrylate in organic solvents and outlines a general experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the solubility characteristics of this compound.

Core Topic: Solubility Profile of this compound

Qualitative Solubility Data

The available qualitative solubility information for this compound is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration at saturation can vary significantly between different "soluble" systems.

| Organic Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | Soluble[1][2] |

Further empirical determination is necessary to establish a comprehensive quantitative solubility profile in a broader range of organic solvents such as acetone, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocols for Solubility Determination

The following section details a general experimental methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal saturation and gravimetric methods.[3][4][5][6][7][8]

Principle

The solubility of a compound in a specific solvent at a given temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant. The gravimetric method is a straightforward and reliable technique for this purpose.[3][4][5][6]

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, acetone, ethanol, THF, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed, dry vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately weigh the vial containing the filtrate.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation

The solubility (S) of this compound in the solvent can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of supernatant collected (L))

Visualizations

The following diagrams illustrate the general workflow for the experimental determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Caption: Core principles of solubility measurement.

References

- 1. 3741-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 3741-77-3 [amp.chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Health and Safety Data for 2,4,6-Tribromophenyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,4,6-Tribromophenyl acrylate. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive risk assessment. Direct experimental data for this specific compound is limited; therefore, this guide incorporates data from structurally related acrylate compounds to provide a potential toxicological profile.

Introduction

This compound is a brominated aromatic acrylate monomer. Its chemical structure, featuring a tribrominated phenyl group attached to an acrylate moiety, suggests its use in applications requiring flame retardancy and high refractive index polymers. As with any chemical substance, a thorough understanding of its health and safety profile is crucial for safe handling and use in research and development. This guide summarizes the available data and provides context based on the broader family of acrylate compounds.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its potential hazards and exposure routes.

| Property | Value | Source |

| CAS Number | 3741-77-3 | TCI Chemicals[1], ChemScene[2] |

| Molecular Formula | C₉H₅Br₃O₂ | ChemScene[2] |

| Molecular Weight | 384.85 g/mol | ChemScene[2] |

| Appearance | White to almost white powder or crystalline solid | TCI Chemicals[1] |

| Melting Point | 78-80 °C | TCI Chemicals[1] |

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 data for this compound were found. For the broader class of acrylates, toxicity can vary. For example, hydroxypropyl acrylate has an oral LD50 of 820 mg/kg in rats and a dermal LD50 of 306 mg/kg in rabbits.[3]

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant.[4] The GHS hazard statement H315 (Causes skin irritation) is assigned to this compound.[4] Precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302+P352 (IF ON SKIN: Wash with plenty of water).[4][5]

Eye Irritation: While no specific data for this compound was found, acrylates as a class can be irritating to the eyes. For instance, hydroxypropyl acrylate may cause severe eye irritation with the potential for permanent vision impairment.[3]

Skin Sensitization: Many acrylate monomers are known skin sensitizers, and cross-reactivity among different acrylates is common.[6][7][8] Allergic contact dermatitis is a well-documented hazard for individuals working with acrylates, such as in the dental and cosmetics industries.[6][9] Given its acrylate structure, it is prudent to handle this compound as a potential skin sensitizer.

Mutagenicity

No specific mutagenicity data for this compound was identified. However, a comprehensive review of over 60 acrylates and methacrylates showed no evidence of point mutations in bacterial (Salmonella) or mammalian cell (hprt) assays.[10] While many acrylates test positive for clastogenicity (chromosome damage) in in-vitro mammalian cell assays, this effect is often not observed in in-vivo studies, questioning its biological relevance for humans.[10]

Carcinogenicity

There is no specific carcinogenicity data available for this compound. The International Agency for Research on Cancer (IARC) has classified some other acrylates, such as ethyl acrylate, as "possibly carcinogenic to humans" (Group 2B).[11] This classification for ethyl acrylate was based on evidence of forestomach tumors in rodents at high doses, which is considered to be a result of chronic irritation.[12] The relevance of this mode of action to humans is debated.[1][2]

Experimental Protocols (General Methodologies)

In the absence of specific experimental data for this compound, this section outlines general, standardized protocols for key toxicological endpoints that would be appropriate for its assessment.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered orally by gavage to a group of three fasted animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weights are recorded weekly.

-

Depending on the outcome (number of survivors), the dose for the next group is increased or decreased, or the study is stopped.

-

A full necropsy is performed on all animals at the end of the study.

-

Skin Sensitization (OECD Test Guideline 429: Local Lymph Node Assay - LLNA)

-

Principle: This in vivo method assesses the ability of a substance to induce a primary T-lymphocyte proliferation in the draining auricular lymph nodes following topical application to the ears of mice.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously.

-

A few hours later, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The incorporation of the radiolabel is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls.

-

An SI of 3 or greater is generally considered a positive result for sensitization.

-

Bacterial Reverse Mutation Test (OECD Test Guideline 471: Ames Test)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test evaluates the ability of a substance to cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

-

Procedure:

-

The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction).

-

The mixture is plated on a minimal agar medium.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background level.

-

Visualizations

The following diagrams illustrate generalized workflows relevant to the safety assessment of a chemical like this compound.

Caption: Tiered approach to chemical toxicity testing.

Caption: Potential hazard pathways for this compound.

Conclusion and Recommendations

The available data on this compound is limited, necessitating a cautious approach to its handling. Based on its chemical structure and information on related acrylates, the primary health concerns are skin irritation and potential skin sensitization. While there is no direct evidence, the potential for in-vitro genotoxicity (clastogenicity) cannot be ruled out, although the in-vivo relevance of this finding for acrylates is generally considered low.

For researchers, scientists, and drug development professionals, the following recommendations are advised:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Further Testing: For applications where significant human exposure is possible, further toxicological testing following standardized guidelines is strongly recommended to fill the existing data gaps.

References

- 1. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. specialchem.com [specialchem.com]

- 6. Unwanted Skin Reactions to Acrylates: An Update | MDPI [mdpi.com]

- 7. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicaljournals.se [medicaljournals.se]

- 9. preprints.org [preprints.org]

- 10. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Four acrylates possibly carcinogenic | Food Packaging Forum [foodpackagingforum.org]

- 12. Abstract for TR-259 [ntp.niehs.nih.gov]

The Environmental Journey of Brominated Acrylates: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals, this in-depth guide explores the environmental fate of brominated acrylates, a class of compounds utilized in various industrial applications. This document synthesizes available data on their degradation, persistence, bioaccumulation, and toxicity, providing a comprehensive overview for risk assessment and environmental management.

Executive Summary

Brominated acrylates, valued for their flame retardant and reactive properties, present a complex environmental profile. Their fate in the environment is governed by a combination of photodegradation, biodegradation, and hydrolysis, with persistence and potential for bioaccumulation being key concerns. This guide provides a detailed examination of these processes, supported by quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of their environmental behavior and potential toxicological impacts.

Environmental Degradation Pathways

The environmental persistence of brominated acrylates is mitigated by several degradation processes, primarily photodegradation, and to a lesser extent, biodegradation and hydrolysis.

Photodegradation

Photodegradation appears to be a significant pathway for the breakdown of some brominated acrylates in the presence of light. For instance, studies on pentabromobenzyl acrylate (PBBA) have shown that it can degrade under simulated sunlight, with the rate of degradation being influenced by factors such as the solvent medium and the wavelength of light.

Table 1: Photodegradation Kinetics of Pentabromobenzyl Acrylate (PBBA)

| Wavelength (nm) | Solvent | Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| 180-400 | n-hexane | 0.3008 | 2.31 |

| 334-365 | n-hexane | 0.0433 | 16.0 |

| 400-700 | n-hexane | 0.0099 | 70.0 |

| 180-400 | Acetone | 0.1702 | 4.07 |

| 180-400 | Toluene | 0.0534 | 12.98 |

Data sourced from a study on the photodegradation of new brominated flame retardants. The degradation follows pseudo-first-order kinetics.[1]

This protocol outlines a typical experimental setup for determining the photodegradation kinetics of a brominated acrylate like PBBA.

-

Preparation of Solutions: Standard solutions of PBBA are prepared in various organic solvents (e.g., n-hexane, acetone, toluene) at a specific concentration (e.g., 1 mg/L).

-

Irradiation: The solutions are placed in a photochemical reactor equipped with lamps emitting specific wavelengths (e.g., 180-400 nm, 334-365 nm, 400-700 nm). The temperature of the reactor is maintained at a constant level (e.g., 15°C).

-

Sampling: Aliquots of the solution are collected at regular time intervals during irradiation.

-

Analysis: The concentration of PBBA in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a UV detector.

-

Data Analysis: The degradation rate constant (k) and half-life (t½) are calculated by fitting the concentration-time data to a pseudo-first-order kinetic model.

Biodegradation

The biodegradation of brominated acrylates is a more complex and generally slower process compared to photodegradation. Information specific to brominated acrylates is limited; therefore, data from related compounds and general principles of acrylate polymer biodegradation are often used as a proxy. The biodegradability is influenced by the degree of bromination and the overall structure of the molecule.

Generally, the biodegradation of acrylate polymers involves two main phases: the initial hydrolysis of side groups and the subsequent cleavage of the carbon-carbon backbone.[2] Aerobic pathways for the cleavage of the C-C backbone require oxidative mechanisms.[2]

While specific half-life data for brominated acrylates in soil and water are scarce, studies on other brominated flame retardants like dibromoneopentyl glycol (DBNPG) and tribromoneopentyl alcohol (TBNPA) have shown that aerobic biodegradation can occur, with complete debromination observed within a few days under laboratory conditions with a specialized bacterial consortium.[3] However, anaerobic biodegradation of these compounds was not observed.[3]

This protocol is a standard method to assess the ready biodegradability of chemical substances by aerobic microorganisms.

-

Test Setup: A test flask containing a defined mineral medium, the test substance as the sole source of organic carbon, and an inoculum of aerobic microorganisms (typically from activated sludge) is prepared.

-

Aeration: The flask is aerated with CO₂-free air.

-

CO₂ Trapping: The evolved CO₂ from the biodegradation process is trapped in a series of absorption bottles containing a solution of barium hydroxide or sodium hydroxide.

-

Incubation: The test is run for 28 days in the dark at a constant temperature (20-24°C).

-

Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption bottles.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Hydrolysis

Hydrolysis can contribute to the degradation of brominated acrylates, particularly at the ester linkage. The rate of hydrolysis is dependent on pH and temperature. Generally, acrylate esters are more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.[4]

Specific hydrolysis rate constants for brominated acrylates are not widely available. However, studies on non-brominated acrylates and other brominated esters provide some insight. For example, the presence of bromine atoms can influence the electronic properties of the molecule and thus affect the hydrolysis rate.

Bioaccumulation and Environmental Persistence

The potential for bioaccumulation is a significant concern for brominated compounds due to their lipophilic nature. The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to bioaccumulate in organisms.

Table 2: Bioaccumulation Potential of Selected Brominated Compounds

| Compound | Log Kow | Bioconcentration Factor (BCF) | Organism |

| Tetrabromobisphenol A (TBBPA) | 4.5 | 30 - 485 | Carp |

| Hexabromocyclododecane (HBCD) | 5.6 | > 1,000 | Fish |

| Decabromodiphenyl oxide (DecaBDE) | ~9.97 | < 100 | Fish |

Note: Data for specific brominated acrylates are limited. The values presented are for other brominated flame retardants and are intended to be illustrative of the range of bioaccumulation potential within this broader class of compounds.[1][5]

Bioconcentration is generally not observed in brominated molecules with molecular weights of 700 or greater.[1] Tetrabromobisphenol A, despite having a molecular weight below 700, also does not significantly bioconcentrate, likely due to its rapid metabolism and elimination.[1]

This protocol is designed to determine the bioconcentration factor (BCF) of a chemical in fish.

-

Acclimation: Fish of a suitable species (e.g., zebrafish, rainbow trout) are acclimated to the test conditions.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration (Elimination Phase): After the exposure period, the remaining fish are transferred to clean, untreated water for a depuration phase. Water and fish tissue samples continue to be collected.

-

Analysis: The concentration of the test substance in water and fish tissue is measured using appropriate analytical methods (e.g., GC-MS, LC-MS).

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.

Aquatic Toxicity

The toxicity of brominated acrylates to aquatic organisms is a critical aspect of their environmental risk assessment. Data specific to brominated acrylates are not abundant, but studies on acrylates and other brominated flame retardants indicate a potential for adverse effects.

Table 3: Aquatic Toxicity of Selected Acrylates (Non-brominated)

| Compound | Organism | Endpoint | Value (mg/L) |

| Acrylic Acid | Daphnia magna | 48h EC50 | 95 |

| Rainbow Trout | 96h LC50 | 27 | |

| Ethyl Acrylate | Daphnia magna | 48h EC50 | 7.9 |

| Rainbow Trout | 96h LC50 | 4.6 | |

| Butyl Acrylate | Daphnia magna | 48h EC50 | 8.2 |

| Rainbow Trout | 96h LC50 | 5.2 |

Data from a study on the aquatic toxicity of a series of acrylate and methacrylate esters.[6][7]

The toxicity of brominated flame retardants can be attributed to several mechanisms, including endocrine disruption and oxidative stress.

This is a standard acute toxicity test to determine the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

-

Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: Daphnids are placed in the test solutions and incubated for 48 hours under controlled conditions (temperature, light).

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

EC50 Calculation: The 48-hour EC50 value and its confidence limits are calculated using statistical methods.

Mechanisms of Toxicity: Potential Signaling Pathways

While specific signaling pathways for brominated acrylates are not well-elucidated, information from the broader class of brominated flame retardants suggests potential mechanisms of toxicity, including endocrine disruption and the induction of oxidative stress.

Endocrine Disruption

Many brominated flame retardants are known to be endocrine disruptors, primarily affecting the thyroid hormone system.[8][9][10][11] They can interfere with thyroid hormone synthesis, transport, and metabolism, potentially leading to developmental and neurological effects.

Oxidative Stress

Some brominated compounds have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[12] This can lead to cellular damage, inflammation, and apoptosis. The NF-κB signaling pathway is a key regulator of the inflammatory response and can be activated by oxidative stress.

Analytical Methodologies

The accurate determination of brominated acrylates in environmental matrices is crucial for monitoring their fate and exposure levels. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

Table 4: Analytical Methods for Acrylates

| Analyte | Matrix | Method | Detection Limit |

| Methyl Methacrylate | Environmental Water | HPLC | 0.05 mg/L |

| Isopropyl Methacrylate | Environmental Water | HPLC | 0.03 mg/L |

Data from a study on the determination of two acrylates in environmental water.[13][14]

Experimental Protocol: HPLC Analysis of Acrylates in Water

-

Sample Collection and Preparation: Water samples are collected and filtered to remove particulate matter.

-

Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the target analytes.

-

Detection: A UV detector is used to detect the acrylates as they elute from the column.

-

Quantification: The concentration of each acrylate is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Conclusion

The environmental fate of brominated acrylates is a multifaceted issue requiring a comprehensive understanding of their degradation, persistence, bioaccumulation, and toxicity. While photodegradation can be a significant removal pathway for some of these compounds, their potential for persistence and bioaccumulation, coupled with concerns about their toxicity, underscores the need for careful management and further research. The lack of specific data for many brominated acrylates highlights the importance of applying read-across approaches from structurally similar compounds while continuing to develop more specific analytical methods and conduct targeted environmental fate and toxicology studies. This guide provides a foundational understanding for researchers and professionals working to assess and mitigate the potential environmental risks associated with this class of chemicals.

References

- 1. comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 4. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. Determination of selected fate and aquatic toxicity characteristics of acrylic acid and a series of acrylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The acute aquatic toxicity of a series of acrylate and methacrylate esters (Conference) | OSTI.GOV [osti.gov]

- 8. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 10. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Flame Retardancy for 2,4,6-Tribromophenyl Acrylate: An In-depth Technical Guide

Disclaimer: Publicly available, peer-reviewed experimental data specifically detailing the flame retardancy mechanism and quantitative performance of 2,4,6-Tribromophenyl acrylate (TBPA) is limited. This guide, therefore, extrapolates the well-established mechanisms of analogous brominated flame retardants and the known thermal decomposition behaviors of polyacrylates to provide a comprehensive overview of the anticipated core mechanisms.

Introduction

This compound (TBPA) is a reactive flame retardant containing a high content of aromatic bromine (approximately 60% by weight). Its molecular structure combines the flame-retardant properties of the tribromophenyl group with the polymerizable acrylate functionality. This allows for its incorporation into a polymer backbone, offering a permanence that additive flame retardants may lack. The primary applications for TBPA include enhancing the fire resistance of thermosets, thermoplastics, coatings, and adhesives, particularly in electronics, construction, and automotive materials.[1][2][3] The flame retardant action of TBPA is understood to be a combination of gas-phase and condensed-phase mechanisms, which work synergistically to inhibit the combustion cycle.

The Dual-Phase Flame Retardancy Mechanism

The flame retardancy of polymers incorporating this compound is a multifaceted process that disrupts the fire triangle (heat, fuel, and oxygen) in both the gas phase (the flame) and the condensed phase (the solid polymer).

Gas-Phase Mechanism: Radical Scavenging

The primary role of brominated flame retardants like TBPA in the gas phase is to interrupt the self-sustaining chemical reactions of combustion.[4][5] During a fire, the polymer decomposes, releasing flammable volatile compounds. In the gas phase, these volatiles react with oxygen in a series of radical chain reactions, which generates the heat and light we perceive as fire.

The key steps in this process are:

-

Thermal Decomposition: Upon heating, the polymer containing TBPA units begins to decompose. The C-Br bonds, being weaker than C-H and C-C bonds, are susceptible to cleavage, releasing bromine radicals (Br•). Hydrogen bromide (HBr) is also formed through the abstraction of hydrogen from the polymer backbone or other decomposition products.

-

Radical Quenching: In the flame, highly reactive and propagating radicals, such as hydroxyl (•OH) and hydrogen (H•), are responsible for the continuation of the combustion process. The released HBr and Br• radicals from the flame retardant interfere with this cycle.

-

Inhibition Cycle: The HBr reacts with the high-energy •OH and H• radicals, replacing them with the much less reactive bromine radical (Br•). This bromine radical can then react with the fuel molecules, regenerating HBr, which can continue the scavenging cycle. This process, often referred to as "radical trapping," effectively slows down or extinguishes the combustion reactions in the flame, reducing heat generation.

The following diagram illustrates the anticipated gas-phase radical scavenging cycle for a polymer containing TBPA.

Caption: Anticipated gas-phase radical scavenging mechanism of TBPA.

Condensed-Phase Mechanism: Char Formation and Insulation

In the condensed phase (the solid material), the presence of the aromatic rings from the tribromophenyl group is expected to promote the formation of a stable, insulating layer of char on the polymer surface during combustion.

The key aspects of the condensed-phase mechanism are:

-

Cross-linking and Charring: At elevated temperatures, the aromatic structures can promote cross-linking reactions. The acrylate backbone of the polymer can also undergo cyclization and other rearrangement reactions. This process leads to the formation of a carbonaceous char.

-

Insulation Barrier: The char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame. This reduces the rate of thermal decomposition of the polymer, thereby limiting the supply of flammable volatiles (fuel) to the gas phase.

-

Reduced Fuel Supply: By slowing down pyrolysis, the condensed-phase mechanism effectively "starves" the flame of fuel, complementing the gas-phase radical scavenging.

The following diagram illustrates the expected condensed-phase mechanism.

Caption: Anticipated condensed-phase char formation mechanism for TBPA.

Experimental Protocols for Flammability Assessment

Limiting Oxygen Index (LOI)

-

Principle: This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

-

Methodology (ASTM D2863 / ISO 4589):

-

A small, bar-shaped specimen is clamped vertically inside a transparent chimney.

-

A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

-

The top edge of the specimen is ignited with a pilot flame.

-

The oxygen concentration is adjusted until the flame on the specimen self-extinguishes within a specified time after ignition.

-

The LOI is expressed as the percentage of oxygen in the mixture.

-

UL-94 Vertical Burn Test

-

Principle: This test classifies the flammability of a plastic material based on its burning time, afterglow time, and whether it produces flaming drips after being subjected to a flame.

-

Methodology (ANSI/UL 94):

-

A rectangular bar specimen is held vertically.

-

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

-